molecular formula C13H19NO B15491011 n-Benzylhexanamide CAS No. 6283-98-3

n-Benzylhexanamide

Cat. No.: B15491011
CAS No.: 6283-98-3
M. Wt: 205.30 g/mol
InChI Key: ODWJLEVLUVELOR-UHFFFAOYSA-N
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Description

n-Benzylhexanamide is an organic compound with the molecular formula C 13 H 19 NO . It is characterized by a hexanamide chain linked to a benzyl group, forming a structure of interest in synthetic and medicinal chemistry research. The compound is provided for research applications and is strictly for Research Use Only (RUO) ; it is not intended for diagnostic, therapeutic, or personal use. Research Value and Potential Applications: As an N-substituted amide, this compound serves as a valuable building block or intermediate in organic synthesis . Researchers may utilize it in the development of more complex molecules, such as specialized amides or pharmacologically relevant compounds. Its structure is analogous to intermediates used in synthesizing substances like N-benzyl-6-(benzylamino)hexanamide, indicating its utility in constructing molecules with multiple functional groups . The presence of both a flexible alkyl chain and an aromatic ring makes it a candidate for structure-activity relationship (SAR) studies or as a precursor in catalyst-assisted reactions . Researchers can leverage its well-defined structure, available via SMILES ( CCCCCC(=O)NCC1=CC=CC=C1 ) and InChIKey ( ODWJLEVLUVELOR-UHFFFAOYSA-N ) identifiers, for computational chemistry and analytical method development .

Properties

CAS No.

6283-98-3

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-benzylhexanamide

InChI

InChI=1S/C13H19NO/c1-2-3-5-10-13(15)14-11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3,(H,14,15)

InChI Key

ODWJLEVLUVELOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

N-Benzylpentanamide (C₁₂H₁₇NO)

  • Structural difference: Shorter pentanoyl chain vs. hexanoyl.
  • Properties :
    • Melting point: 50–52°C .
    • Yield: 89% (vs. 90% for N-Benzylhexanamide under identical conditions) .
  • Reactivity : Reduced steric hindrance may favor faster acylation but lower thermal stability compared to this compound.

N-Cyclohexylhexanamide (C₁₂H₂₃NO)

  • Structural difference : Cyclohexyl group instead of benzyl.
  • Properties :
    • Melting point: 72–74°C .
    • Yield: 86% (lower than this compound due to cyclohexylamine’s lower nucleophilicity) .
  • Applications: Preferential use in hydrophobic matrices due to cyclohexane’s non-aromatic nature .

N-Hexylhexanamide (C₁₂H₂₅NO)

  • Structural difference : Linear hexyl chain instead of benzyl.
  • Properties :
    • Physical state: Oil at room temperature .
    • Yield: 82% (lower due to hexylamine’s weaker nucleophilicity) .
  • Solubility: Higher solubility in non-polar solvents compared to aromatic analogs .

Comparative Analysis of Key Parameters

Table 2: Spectroscopic Comparison

Compound ¹H-NMR (δ, CDCl₃) IR (cm⁻¹)
This compound 7.25–7.33 (m, Ar-H), 4.42 (d, J=5.73 Hz, CH₂) 1639 (C=O), 1552 (N-H)
N-Benzylacetamide 7.25–7.40 (m, Ar-H), 4.35 (d, J=5.8 Hz, CH₂) 1649 (C=O), 1541 (N-H)
N-Cyclohexylbenzamide 7.40–7.60 (m, Ar-H), 3.80 (m, cyclohexyl CH) 1645 (C=O), 1545 (N-H)

Q & A

Q. What are the established synthetic routes for n-Benzylhexanamide, and how do reaction conditions influence yield?

this compound is typically synthesized via acylation of benzylamine with hexanoyl chloride. Key parameters include solvent choice (e.g., 1,4-dioxane or dichloromethane), base (e.g., NaH or Et3_3N), and temperature. A study demonstrated that using NaH in 1,4-dioxane at 90°C for 2 hours achieved a 90% yield . Lower yields (e.g., 82–86%) were observed with aliphatic amines or less polar solvents. Optimization should prioritize reagent purity and inert atmosphere to minimize side reactions.

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for structural confirmation. Key signals include the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the hexanamide backbone’s methylene/methyl resonances (δ 1.2–2.3 ppm) .
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI+) validate purity and molecular weight (MW = 219.3 g/mol). A retention time shift or split peaks may indicate impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, analogous benzylamine derivatives require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or MS data often arise from:

  • Solvent Artifacts : Residual solvents (e.g., DMSO) can obscure peaks. Dry samples thoroughly and use deuterated solvents with high purity .
  • Tautomerism : Amide proton exchange in D2_2O may alter 1^1H NMR signals. Perform variable-temperature NMR to stabilize conformers .
  • Isomeric Byproducts : Use 2D NMR (e.g., COSY, HSQC) to distinguish regioisomers or stereoisomers .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • DFT Calculations : Gaussian or ORCA software can model transition states. For example, B3LYP/6-31G(d) level theory predicts activation energies for benzylamine acylation, aiding in solvent/base selection .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., polar aprotic vs. protic solvents) to assess reaction feasibility.

Q. How do steric and electronic effects influence the stability of this compound under acidic or basic conditions?

  • Acidic Hydrolysis : Protonation of the amide oxygen increases electrophilicity, accelerating cleavage. Steric hindrance from the hexanoyl chain slows degradation compared to shorter-chain analogs .
  • Basic Conditions : Hydroxide ions attack the carbonyl carbon. Electron-withdrawing groups on the benzyl ring (e.g., nitro) destabilize the amide bond, while electron-donating groups (e.g., methoxy) enhance stability .

Methodological Guidance for Publication

Q. How should experimental procedures for this compound synthesis be documented to ensure reproducibility?

  • Detailed Protocols : Specify molar ratios, solvent volumes, and reaction times (e.g., "1.2 equiv hexanoyl chloride added dropwise over 15 min").
  • Characterization Data : Include NMR shifts, HPLC chromatograms, and melting points (if crystalline). For novel derivatives, provide HRMS and elemental analysis .
  • Supporting Information : Deposit raw spectral data in repositories (e.g., Zenodo) and cite DOIs in the manuscript .

Q. What statistical approaches are appropriate for analyzing dose-response data in pharmacological studies of this compound analogs?

  • Nonlinear Regression : Fit IC50_{50} values using four-parameter logistic models (e.g., GraphPad Prism).
  • Error Analysis : Report confidence intervals (95% CI) and use ANOVA for multi-group comparisons. Replicate experiments ≥3 times to ensure robustness .

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